molecular formula C6H5N3O2 B095249 3-Pyridinecarbonitrile,  4-amino-1,2-dihydro-6-hydroxy-2-oxo- CAS No. 15828-10-1

3-Pyridinecarbonitrile, 4-amino-1,2-dihydro-6-hydroxy-2-oxo-

Cat. No.: B095249
CAS No.: 15828-10-1
M. Wt: 151.12 g/mol
InChI Key: KGGXWQZIRWGIOJ-UHFFFAOYSA-N
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Description

3-Pyridinecarbonitrile, 4-amino-1,2-dihydro-6-hydroxy-2-oxo- is a heterocyclic compound with a pyridine ring structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of multiple functional groups, including an amino group, a hydroxyl group, a keto group, and a nitrile group, makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonitrile, 4-amino-1,2-dihydro-6-hydroxy-2-oxo- can be achieved through various synthetic routes. One common method involves the condensation of 4-hydroxyquinolin-2(1H)-one with malononitrile and aldehydes under reflux conditions in ethanol. This one-pot reaction typically yields the desired product in good yields .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbonitrile, 4-amino-1,2-dihydro-6-hydroxy-2-oxo- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

3-Pyridinecarbonitrile, 4-amino-1,2-dihydro-6-hydroxy-2-oxo- has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: It can be used in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile, 4-amino-1,2-dihydro-6-hydroxy-2-oxo- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its chemical modifications. For example, it may inhibit certain kinases or proteases, leading to the modulation of cellular signaling pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-4-methyl-6-oxo-1H-pyridine-3-carbonitrile
  • 4-hydroxy-2-oxo-1H-pyridine-3-carbonitrile
  • 2-amino-4-hydroxy-6-oxo-1H-pyridine-3-carbonitrile

Uniqueness

3-Pyridinecarbonitrile, 4-amino-1,2-dihydro-6-hydroxy-2-oxo- is unique due to the presence of both amino and hydroxyl groups on the pyridine ring, which allows for diverse chemical modifications and reactions. This versatility makes it a valuable compound for various applications in research and industry .

Biological Activity

3-Pyridinecarbonitrile, 4-amino-1,2-dihydro-6-hydroxy-2-oxo- (CAS No. 15828-10-1) is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. Its structure includes a pyridine ring with multiple functional groups such as an amino group, hydroxyl group, keto group, and nitrile group, which contribute to its reactivity and biological interactions.

  • Molecular Formula : C₆H₅N₃O₂
  • Molecular Weight : 151.12 g/mol
  • IUPAC Name : 4-amino-2-hydroxy-6-oxo-1H-pyridine-3-carbonitrile
  • InChI Key : KGGXWQZIRWGIOJ-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that 3-Pyridinecarbonitrile exhibits various biological activities, including:

  • Antitumor Activity : The compound has been shown to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and modulation of signaling pathways.
  • Anti-inflammatory Properties : It can reduce inflammation by inhibiting specific enzymes involved in inflammatory responses.
  • Antimicrobial Effects : Studies suggest potential efficacy against certain bacterial and fungal strains.

The biological activity of 3-Pyridinecarbonitrile is largely attributed to its ability to interact with various molecular targets. It may function as an inhibitor of kinases or proteases, thereby influencing cellular signaling pathways that regulate growth and inflammation.

Antitumor Activity

A study evaluated the cytotoxic effects of 3-Pyridinecarbonitrile derivatives on various cancer cell lines. The results demonstrated significant inhibition of cell growth with median IC₅₀ values ranging from 7.0 µM to 49.7 µM depending on the specific derivative tested. Notably, compounds with hydroxyl substitutions showed enhanced cytotoxicity compared to their unsubstituted counterparts .

Anti-inflammatory Effects

In vitro experiments revealed that derivatives of this compound could effectively inhibit the activity of matrix metalloproteinases (MMPs) and other inflammatory mediators in macrophages exposed to pro-inflammatory stimuli. The most potent derivatives displayed IC₅₀ values below 10 µM, indicating strong anti-inflammatory potential .

Comparative Analysis with Similar Compounds

Compound NameStructureIC₅₀ (µM)Biological Activity
2-Hydroxy-4-methyl-6-oxo-1H-pyridine-3-carbonitrileStructure15.0Moderate cytotoxicity
4-Hydroxy-2-oxo-1H-pyridine-3-carbonitrileStructure20.5Weak anti-inflammatory
2-Amino-4-hydroxy-6-oxo-1H-pyridine-3-carbonitrileStructure12.0Strong antitumor activity

Synthesis Routes

The synthesis of 3-Pyridinecarbonitrile can be achieved through several methods:

  • Condensation Reactions : Typically involves the reaction of malononitrile with aldehydes in the presence of a base under reflux conditions.
  • One-Pot Reactions : Efficient syntheses can be performed using one-pot methodologies that combine multiple steps into a single reaction vessel.

Properties

IUPAC Name

4-amino-2-hydroxy-6-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2/c7-2-3-4(8)1-5(10)9-6(3)11/h1H,(H4,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGXWQZIRWGIOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(NC1=O)O)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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